N-(2-chloro-4-methylphenyl)thian-3-amine
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Overview
Description
N-(2-chloro-4-methylphenyl)thian-3-amine is an organic compound with the molecular formula C12H16ClNS. This compound is part of the thian-amine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of chlorine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)thian-3-amine typically involves the reaction of 2-chloro-4-methylphenylthiourea with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)thian-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom enhances its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a fluorophenyl group, which can alter its chemical and biological properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another related compound with a thiazole nucleus, known for its antimicrobial and anticancer activities.
Uniqueness
N-(2-chloro-4-methylphenyl)thian-3-amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its reactivity and biological activity. The combination of these substituents can enhance its effectiveness in certain applications compared to similar compounds.
Properties
Molecular Formula |
C12H16ClNS |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-4-5-12(11(13)7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
RIJAGUGWGZKIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCCSC2)Cl |
Origin of Product |
United States |
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